![molecular formula C20H22N2O3S B2764530 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea CAS No. 2034605-32-6](/img/structure/B2764530.png)

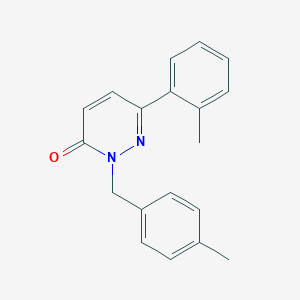

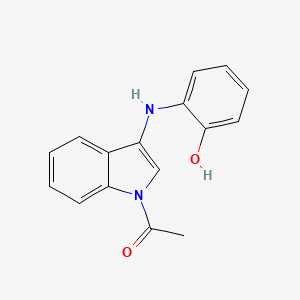

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. BPU belongs to a class of compounds called ureas, which have been shown to inhibit the growth of cancer cells in vitro and in vivo.

Aplicaciones Científicas De Investigación

Synthesis and Analytical Applications

Synthesis of Deuterium-Labeled Compounds : The compound AR-A014418, including 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, has shown potential against various diseases like cancer, pain, and neurodegenerative disorders. A study by Liang et al. (2020) focused on synthesizing a deuterium-labeled version of AR-A014418 for better analytical measurement in pharmacokinetics studies through LC–MS analysis (Liang et al., 2020).

Acetylcholinesterase Inhibitors : A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas synthesized and evaluated by Vidaluc et al. (1995) demonstrated significant antiacetylcholinesterase activity. The research aimed to optimize the spacer length between pharmacophoric moieties and showed high inhibitory activities with certain structural modifications (Vidaluc et al., 1995).

Anticancer Activity

Anticancer Metabolites Synthesis : Nammalwar et al. (2010) outlined the synthesis of major metabolites, including a thiourea compound, derived from NSC 726189, which exhibited strong anticancer activity in various assays. The metabolites were synthesized for potential clinical trials in kidney cancer treatment (Nammalwar et al., 2010).

Antiproliferative Activity : Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs for their antiproliferative activity against laryngeal cancer cells. The study demonstrated that the hydroxyl group's presence was crucial for anticancer activity, with the compounds showing selectivity towards cancer cells and inducing apoptosis (Haridevamuthu et al., 2023).

Synthetic Methodologies

Urea Synthesis from Carboxylic Acids : Thalluri et al. (2014) demonstrated a method for synthesizing ureas through the Lossen rearrangement, starting from carboxylic acids. The process achieved good yields without racemization, highlighting a one-pot synthesis approach from carboxylic acid to urea, which is environmentally friendly and cost-effective (Thalluri et al., 2014).

Propiedades

IUPAC Name |

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-[(4-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-20(24,18-11-15-5-3-4-6-17(15)26-18)13-22-19(23)21-12-14-7-9-16(25-2)10-8-14/h3-11,24H,12-13H2,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXTWFCEAPUZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/no-structure.png)

![[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2764454.png)

![5-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2764456.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)methanesulfonamide](/img/structure/B2764458.png)

![N-[(4-Fluorophenyl)methyl]-N'-(2-methoxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2764468.png)

![Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2764469.png)

![2-Cyclopropyl-4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2764470.png)